![molecular formula C10H20N2O2 B14584268 1-[(3-Aminopropyl)amino]cyclohexane-1-carboxylic acid CAS No. 61413-40-9](/img/structure/B14584268.png)
1-[(3-Aminopropyl)amino]cyclohexane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3-Aminopropyl)amino]cyclohexane-1-carboxylic acid is an organic compound that belongs to the class of amino acids It is characterized by a cyclohexane ring substituted with an amino group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-Aminopropyl)amino]cyclohexane-1-carboxylic acid typically involves the reaction of cyclohexanecarboxylic acid with 3-aminopropylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions may include specific temperatures, pressures, and solvents to optimize the yield and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, making the compound available for various applications .
Chemical Reactions Analysis
Types of Reactions
1-[(3-Aminopropyl)amino]cyclohexane-1-carboxylic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino and carboxylic acid groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives .
Scientific Research Applications
1-[(3-Aminopropyl)amino]cyclohexane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential role in biological processes, including enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(3-Aminopropyl)amino]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanecarboxylic acid: A precursor in the synthesis of 1-[(3-Aminopropyl)amino]cyclohexane-1-carboxylic acid.
1-Aminocyclohexanecarboxylic acid: A structurally similar compound with different functional groups.
3-Aminopropylamine: Another precursor used in the synthesis of the target compound.
Uniqueness
Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial purposes .
Properties
CAS No. |
61413-40-9 |
|---|---|
Molecular Formula |
C10H20N2O2 |
Molecular Weight |
200.28 g/mol |
IUPAC Name |
1-(3-aminopropylamino)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C10H20N2O2/c11-7-4-8-12-10(9(13)14)5-2-1-3-6-10/h12H,1-8,11H2,(H,13,14) |
InChI Key |
VBFXJUIZGSZXKC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C(=O)O)NCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Azoniaspiro[4.5]decane, 2-methyl-2-(4-methylphenyl)-, iodide](/img/structure/B14584195.png)
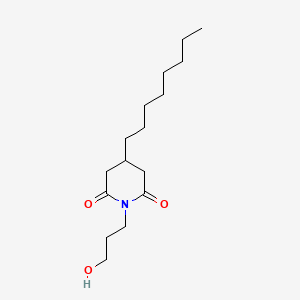

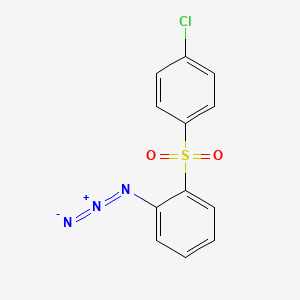
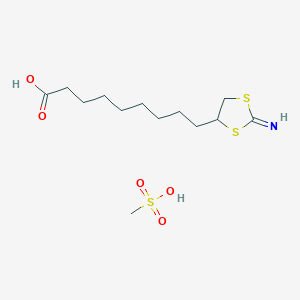
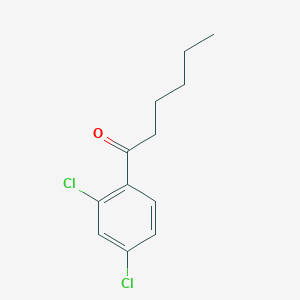
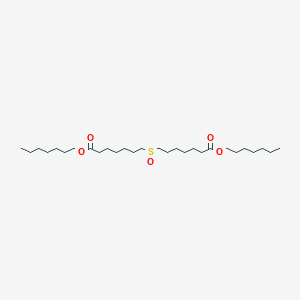
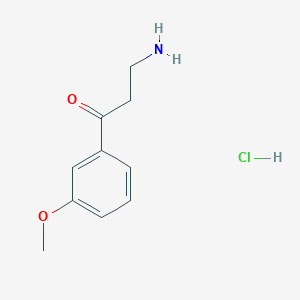
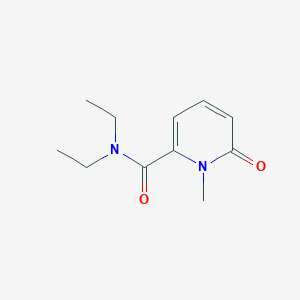
![3-[(Methoxyimino)methyl]benzoic acid](/img/structure/B14584267.png)
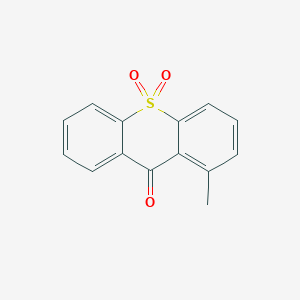
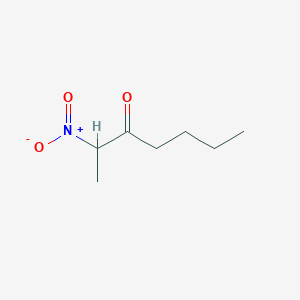
![2-Azaspiro[4.5]decane-1,3-dione, 2-(4-nitrophenyl)-](/img/structure/B14584279.png)

